4-(Chloromethyl)-2-methyl-2-pentyl-1,3-dioxolane
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Overview
Description
AY 22352 is a biochemical.
Scientific Research Applications
Tetrahedral Intermediates in Chemical Reactions
- Chemical Kinetics and Reaction Mechanisms: Chloro-substituents in compounds like 1-hydroxy-2-chloromethyl-1,3-dioxolane have been studied for their impact on chemical reaction kinetics. The introduction of chlorosubstituents into 2-hydroxy-2-methyl-1, 3-dioxolane was found to influence the breakdown rates in hydration reactions (Capon & Dosunmu, 1984).
Synthesis of 1,3-Dioxolane Derivatives
- Derivative Synthesis: Research has been conducted on synthesizing 1,3-dioxolane derivatives from β-chlorolactic acid and ketones, leading to the creation of 5-methylene-2,2-pentamethylene-1,3-dioxolan-4-one by dehydrochlorination of intermediate 5-chloromethyl derivatives (Shevchuk, Podgornova, & Ustavshchikov, 2001).
Spectroscopic and Acoustic Studies
- Structural Analysis: The structure of 1,3-dioxolan-2-one and its derivatives, including 4-chloromethyl, was analyzed using spectroscopic and ultrasonic absorption measurements. This research helped in understanding the molecular structures and possible isomers of these compounds (Pethrick, Wyn-Jones, Hamblin, & White, 1969).
Polymerization and Material Science
- Polymerization of Chlorinated Methyl Dioxolanes: Studies on the polymerization of 2-(chlorinated methyl)-4-methylene-1,3-dioxolanes have shown potential for creating high-melting, fire-resistant polymers. This includes poly-2-trichloromethyl-4-methylene-1,3-dioxolane, noted for its hydrolytic stability and nonflammability (Dietrich, 1968).
Chemical Transformations and Reactions
- Selective Chlorination: The direction of chlorination of 1,3-dioxolan-4-ones, including 4-chloromethyl derivatives, is influenced by substituents at specific positions in the ring structure, affecting the hydrogen replacement in the molecule (Likhterov & Étlis, 1986).
Properties
CAS No. |
36236-73-4 |
---|---|
Molecular Formula |
C10H19ClO2 |
Molecular Weight |
206.71 g/mol |
IUPAC Name |
4-(chloromethyl)-2-methyl-2-pentyl-1,3-dioxolane |
InChI |
InChI=1S/C10H19ClO2/c1-3-4-5-6-10(2)12-8-9(7-11)13-10/h9H,3-8H2,1-2H3 |
InChI Key |
HFNJYHPLTFGNLJ-UHFFFAOYSA-N |
SMILES |
CCCCCC1(OCC(O1)CCl)C |
Canonical SMILES |
CCCCCC1(OCC(O1)CCl)C |
Appearance |
Solid powder |
36236-73-4 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AY 22,352 AY 22352 AY-22352 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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